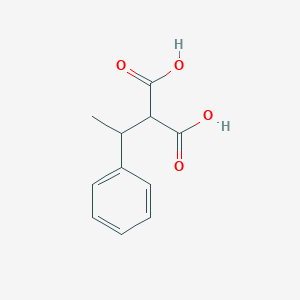

![molecular formula C18H12F3N5OS B187835 N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5677-43-0](/img/structure/B187835.png)

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as PTP1B inhibitor, is a promising drug candidate for the treatment of diabetes and obesity. This compound has been extensively studied for its potential to regulate glucose homeostasis and reduce insulin resistance.

Mécanisme D'action

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor binds to the catalytic site of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and inhibits its activity. N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a negative regulator of insulin signaling, which dephosphorylates the insulin receptor and downstream signaling molecules, leading to insulin resistance. By blocking N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, the inhibitor enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissue.

Effets Biochimiques Et Physiologiques

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity, and improves lipid metabolism. In addition, N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has been shown to have anti-inflammatory effects, which may contribute to its beneficial effects on metabolic health.

Avantages Et Limitations Des Expériences En Laboratoire

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor is a valuable tool for studying the role of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in insulin signaling and glucose homeostasis. It can be used in vitro and in vivo to investigate the biochemical and physiological effects of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibition. However, the inhibitor has some limitations, including its specificity for N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, which may vary depending on the experimental conditions. In addition, the inhibitor may have off-target effects, which need to be carefully evaluated.

Orientations Futures

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has great potential as a therapeutic agent for the treatment of diabetes and obesity. Future research should focus on optimizing the pharmacokinetics and pharmacodynamics of the inhibitor, and developing more potent and selective analogs. In addition, the role of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in other metabolic pathways and disease conditions should be further investigated. Finally, the efficacy and safety of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor in human clinical trials should be evaluated.

Méthodes De Synthèse

The synthesis of N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor involves a series of chemical reactions, including the condensation of pyridine-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by the addition of trifluoromethylpyrazole and the coupling of the resulting intermediate with an amine group. The final product is obtained through a purification process, which includes recrystallization and chromatography.

Applications De Recherche Scientifique

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide inhibitor has been extensively studied for its potential to regulate glucose homeostasis and reduce insulin resistance. It works by inhibiting the activity of protein tyrosine phosphatase 1B, which is a negative regulator of insulin signaling. By blocking N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, the inhibitor enhances insulin sensitivity and promotes glucose uptake in skeletal muscle and adipose tissue.

Propriétés

Numéro CAS |

5677-43-0 |

|---|---|

Nom du produit |

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

Formule moléculaire |

C18H12F3N5OS |

Poids moléculaire |

403.4 g/mol |

Nom IUPAC |

N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C18H12F3N5OS/c19-18(20,21)15-7-12(14-4-2-6-28-14)24-16-8-13(25-26(15)16)17(27)23-10-11-3-1-5-22-9-11/h1-9H,10H2,(H,23,27) |

Clé InChI |

QOMQNMQKQZVIML-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |

SMILES canonique |

C1=CC(=CN=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

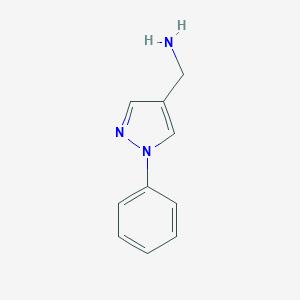

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)